3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]propanamide
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Overview
Description
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a chloro and methyl group, and a phenyl ring substituted with an ethylsulfonyl and hydroxy group, connected via a propanamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Substitution Reactions: The chloro and methyl groups are introduced through substitution reactions using specific halogenating and alkylating agents.
Formation of the Phenyl Ring: The phenyl ring with ethylsulfonyl and hydroxy groups can be synthesized separately through sulfonation and hydroxylation reactions.
Coupling Reaction: The final step involves coupling the pyrazole and phenyl rings via a propanamide linkage using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of nitro groups can yield amines.
Scientific Research Applications
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole ring structure with different substituents.
5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with different functional groups.
Uniqueness
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]propanamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
1005565-99-0 |
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Molecular Formula |
C15H18ClN3O4S |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
3-(4-chloro-5-methylpyrazol-1-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C15H18ClN3O4S/c1-3-24(22,23)11-4-5-14(20)13(8-11)18-15(21)6-7-19-10(2)12(16)9-17-19/h4-5,8-9,20H,3,6-7H2,1-2H3,(H,18,21) |
InChI Key |
WMNCXMPZJGSFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)CCN2C(=C(C=N2)Cl)C |
Origin of Product |
United States |
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